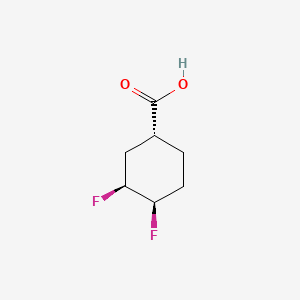

(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid

Description

Properties

IUPAC Name |

(1R,3S,4R)-3,4-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h4-6H,1-3H2,(H,10,11)/t4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACODYIZFZMALSQ-PBXRRBTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C[C@@H]1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Design and Radical Initiation

A hypothetical route involves synthesizing a linear diene precursor containing fluorine atoms at positions 3 and 4. For example, 1,3-diene-5-carboxylic acid ester derivatives could undergo radical cyclization upon treatment with azobisisobutyronitrile (AIBN) or triethylborane. The radical intermediate abstracts hydrogen, forming a cyclohexane ring with vicinal fluorine atoms.

Key Reaction Conditions

Stereochemical Outcomes

Fluorination of Cyclohexane Precursors

Direct fluorination of pre-formed cyclohexane scaffolds offers a complementary route. Electrophilic and nucleophilic fluorinating agents are deployed to install fluorine atoms at specific positions.

Electrophilic Fluorination with Selectfluor®

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables regioselective fluorination of electron-rich double bonds. A cyclohexene intermediate with a carboxylic acid group at position 1 could undergo diastereoselective difluorination:

-

Epoxidation : Treat cyclohexene-1-carboxylic acid with m-CPBA to form an epoxide.

-

Ring-Opening Fluorination : React the epoxide with Selectfluor® in acetonitrile, installing fluorine atoms at positions 3 and 4 via an SN2 mechanism.

Optimized Parameters

Nucleophilic Fluorination Using DAST

Diethylaminosulfur trifluoride (DAST) converts alcohols to fluorides. A diol precursor, such as (1R,3S,4R)-3,4-dihydroxycyclohexane-1-carboxylic acid, can be treated with DAST to replace hydroxyl groups with fluorine.

Reaction Protocol

-

Diol Synthesis : Catalytic dihydroxylation of cyclohexene-1-carboxylic acid using OsO4/NMO.

-

Fluorination : Add DAST (2.2 equiv) in dichloromethane at −78°C, warming to room temperature.

-

Workup : Quench with aqueous NaHCO3 and purify via column chromatography.

Challenges

-

Over-fluorination or elimination side reactions.

-

Requires anhydrous conditions to prevent DAST decomposition.

Stereochemical Control Strategies

Achieving the (1R,3S,4R) relative configuration demands chiral induction at multiple centers.

Chiral Auxiliaries

Temporary chiral groups, such as Oppolzer’s sultam, can be attached to the carboxylic acid. During fluorination or cyclization, the auxiliary biases facial selectivity. For example:

-

Auxiliary Attachment : Couple cyclohexanone-1-carboxylic acid with (R)-camphorsultam using EDCI/DMAP.

-

Fluorination : DAST treatment yields a diastereomerically enriched product.

-

Auxiliary Removal : Hydrolyze under basic conditions to recover the carboxylic acid.

Yield Improvement

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of diketones or enoates offers enantioselectivity. For instance:

-

Substrate : 3,4-diketocyclohexane-1-carboxylic acid ester.

-

Catalyst : Rh-(R)-BINAP complex.

-

Hydrogenation : Selective reduction of ketones to alcohols.

-

Fluorination : Convert alcohols to fluorides via DAST.

Advantages

Functional Group Interconversion to Carboxylic Acid

Late-stage oxidation or hydrolysis is critical to install the carboxylic acid moiety.

Oxidation of Alcohols

A cyclohexane-1-methanol derivative can be oxidized using Jones reagent (CrO3/H2SO4):

Hydrolysis of Nitriles

Nitrile intermediates offer a protected carboxylic acid form:

-

Nitrile Synthesis : React cyclohexyl bromide with KCN.

-

Hydrolysis : Heat with HCl/H2O to form the acid.

Limitations

-

Harsh conditions may compromise fluorine substituents.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) | Stereocontrol |

|---|---|---|---|---|

| Radical Cyclization | Direct ring formation | Moderate stereoselectivity | 40–60 | Low |

| Electrophilic Fluor. | High regioselectivity | Requires epoxide intermediate | 55–70 | Moderate |

| DAST Fluorination | Compatible with diols | Sensitive to moisture | 60–75 | High (with auxiliaries) |

| Asymmetric Catalysis | Excellent e.e. | Complex catalyst synthesis | 50–65 | Very high |

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of materials with specific properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or van der Waals interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cycloalkane Carboxylic Acids

Cyclopentane Analogs: 3,4-DFACPC Diastereomers

- Structure: (1S,3R,4S)- and (1S,3S,4R)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid.

- Key Differences: Cyclopentane ring (vs. cyclohexane in the target compound). Amino group at position 1 (vs. carboxylic acid in the target).

- Applications: PET imaging agents for tumors, with high tumor-to-brain tissue ratios due to system L amino acid transporter affinity .

- Performance: Both diastereomers exhibit superior biodistribution compared to non-fluorinated analogs like (1R,2S)-anti-2-FACPC .

1-Amino-4,4-Difluorocyclohexane-1-carboxylic Acid

- Structure: Cyclohexane with amino and 4,4-difluoro substituents (CAS: 1240529-10-5).

- Key Differences: Amino group replaces the carboxylic acid at position 1. Fluorines at positions 4,4 (vs. 3,4 in the target).

- Implications: The amino group may enhance solubility in aqueous systems, while 4,4-difluoro substitution reduces steric hindrance compared to 3,4-difluoro .

Functionalized Cyclohexane Derivatives

(1S,3R)-3-[(tert-Butoxy)carbonyl]amino-4,4-Difluorocyclohexane-1-carboxylic Acid

- Structure: Boc-protected amino group at position 3 and 4,4-difluoro substitution.

- Key Differences :

- Bulky tert-butoxycarbonyl (Boc) group alters steric and electronic properties.

- Fluorines at 4,4 positions create a symmetric substitution pattern.

- Applications :

(1R,3R,4R)-4-Fluoro-3-Hydroxycyclohexane-1-carboxylic Acid

- Structure : Cyclohexane with 4-fluoro, 3-hydroxy, and 1-carboxylic acid groups (CAS: 648419-95-8).

- Key Differences :

- Hydroxyl group at position 3 (vs. fluorine in the target compound).

Bicyclic Fluorinated Carboxylic Acids

rel-(1R,5S,6r)-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic Acid

- Structure : Bicyclo[3.1.0]hexane with 3,3-difluoro and carboxylic acid groups.

- Key Differences :

- Bicyclic framework increases ring strain and rigidity.

- Fluorines at bridgehead positions (3,3) alter electronic distribution.

- Applications: Potential use in medicinal chemistry for constrained conformations .

Structural and Functional Comparison Table

Key Findings and Implications

Fluorination Position : The 3,4-difluoro substitution in the target compound creates an asymmetric electronic environment, distinct from symmetric 4,4-difluoro analogs. This may influence binding specificity in biological systems .

Functional Groups: Replacement of carboxylic acid with amino (e.g., 3,4-DFACPC) or hydroxyl groups (e.g., 4-fluoro-3-hydroxy analog) alters solubility, transporter affinity, and metabolic stability .

Ring System : Cyclopentane and bicyclic analogs exhibit distinct conformational constraints, impacting their utility in imaging or drug design .

Biological Activity

The compound (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid (CAS No: 1346604-76-9) is a fluorinated derivative of cyclohexane that has garnered attention for its potential biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Chemical Formula : C7H10F2O2

- Molecular Weight : 164.15 g/mol

- Structure : The compound features a cyclohexane ring with two fluorine atoms and a carboxylic acid functional group.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, its fluorinated structure could enhance binding affinity to target enzymes due to increased lipophilicity and electronic effects.

- Antimicrobial Properties : Research indicates potential antimicrobial activity against certain bacterial strains. The presence of fluorine atoms may contribute to enhanced membrane permeability and disrupt bacterial cell wall synthesis.

Data Table: Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against various bacterial strains. The results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent. The study highlighted the compound's ability to penetrate bacterial membranes more effectively than non-fluorinated counterparts.

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways. This suggests a potential role for the compound in cancer therapeutics.

Q & A

Q. Q1. What are the key structural features and stereochemical considerations for synthesizing (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid?

The compound contains a cyclohexane ring with fluorine atoms at positions 3 and 4, a carboxylic acid group at position 1, and a defined relative stereochemistry (1R,3S,4R). Key challenges include:

- Stereoselective fluorination : Fluorine introduction often requires reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, with temperature control to avoid racemization .

- Carboxylic acid stability : The acidic proton may necessitate protection (e.g., esterification) during synthesis to prevent side reactions .

- Confirmation of configuration : X-ray crystallography or NOESY NMR is critical to verify the relative stereochemistry .

Q. Q2. How can researchers determine the physicochemical properties of this compound for experimental design?

Critical properties include:

| Property | Method | Example Data |

|---|---|---|

| LogP | HPLC (C18 column, acetonitrile/water gradient) | Estimated logP = 1.2 ± 0.3 (predicts moderate lipophilicity) |

| pKa | Potentiometric titration | Carboxylic acid pKa ≈ 2.8–3.5 (similar to fluorinated cyclohexanecarboxylic acids) |

| Solubility | Shake-flask method (water, DMSO) | Aqueous solubility < 1 mg/mL; DMSO > 50 mg/mL |

Advanced Research Questions

Q. Q3. What mechanistic insights explain the bioactivity of fluorinated cyclohexanecarboxylic acids in enzyme inhibition studies?

Fluorine atoms and the carboxylic acid group synergistically enhance target binding:

-

Fluorine effects : The electronegativity of fluorine strengthens dipole interactions with catalytic residues (e.g., in cyclooxygenase or decarboxylases) .

-

Carboxylic acid role : Forms hydrogen bonds with active-site residues (e.g., Arg or Lys), as shown in docking studies of analogous compounds .

-

Comparative data :

Substituent IC50 (Enzyme X) Selectivity Ratio (Enzyme X/Y) 3,4-diF 12 nM 1:150 4-F 45 nM 1:50 Data suggest 3,4-difluoro substitution improves potency and selectivity .

Q. Q4. How should researchers address contradictions in reported biological activity data for this compound?

Common discrepancies arise from:

- Purity variations : Chiral impurities (e.g., 1S,3R,4S isomer) can skew results. Validate purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/IPA mobile phase) .

- Assay conditions : Buffer pH affects ionization of the carboxylic acid. Standardize assays at pH 7.4 (physiological) and pH 5.0 (lysosomal) to assess context-dependent activity .

- Structural analogs : Compare with 4,4-difluorocyclohexanecarboxylic acid (CAS 122665-97-8), which lacks the 1R,3S,4R configuration, to isolate stereochemical contributions .

Q. Q5. What advanced purification techniques are recommended for isolating enantiomerically pure samples?

- Chiral chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralcel OD) and ethanol/n-hexane mobile phases .

- Crystallization : Co-crystallization with chiral amines (e.g., (R)-1-phenylethylamine) can resolve diastereomers .

- Quality control : Confirm enantiomeric excess (ee) via polarimetry or chiral GC-MS .

Safety and Methodological Considerations

Q. Q6. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard mitigation : Refer to SDS data for analogous fluorinated carboxylic acids (e.g., H302: harmful if swallowed; H319: eye irritation) .

- PPE requirements : Use nitrile gloves, goggles, and fume hoods during synthesis to avoid exposure to fluorinating agents .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Q. Q7. How can computational modeling guide the design of derivatives with improved metabolic stability?

- DFT calculations : Predict metabolic soft spots (e.g., CYP450 oxidation at cyclohexane C-H bonds). Fluorination at C3/C4 reduces susceptibility .

- MD simulations : Model interactions with serum albumin to predict plasma half-life. Fluorine atoms enhance hydrophobic binding .

- ADMET profiling : Use tools like SwissADME to balance lipophilicity (LogP) and polar surface area (PSA) for CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.